molecular formula C7H7BrO B166433 2-Bromoanisole CAS No. 578-57-4

2-Bromoanisole

Cat. No.: B166433
CAS No.: 578-57-4
M. Wt: 187.03 g/mol
InChI Key: HTDQSWDEWGSAMN-UHFFFAOYSA-N
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Description

2-Bromoanisole (1-bromo-2-methoxybenzene, CAS 578-57-4) is a brominated aromatic ether with the molecular formula C₇H₇BrO (MW: 187.03 g/mol). It is characterized by a bromine atom at the ortho position relative to a methoxy group on a benzene ring. Key physical properties include a boiling point of 216°C, density of 1.52 g/cm³, and storage recommendations at 4°C to maintain stability .

This compound is widely used as a versatile intermediate in organic synthesis, including:

  • Suzuki-Miyaura cross-couplings for biphenyl synthesis .
  • Grignard reactions to introduce 2-substituted aromatic groups .
  • Cu-catalyzed C–N couplings with pyrrole derivatives .
  • Preparation of boronate salts via organolithium routes .

Its ortho-substitution pattern imposes steric and electronic effects that influence reactivity, making it distinct from meta- or para-substituted analogs.

Preparation Methods

Direct Bromination of Anisole

Electrophilic Aromatic Substitution

The bromination of anisole (methoxybenzene) is a classic electrophilic substitution reaction. The methoxy group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. However, achieving regioselective synthesis of 2-bromoanisole requires precise control of reaction conditions .

Reaction Mechanism:

  • Generation of Bromonium Ion (Br⁺):
    Bromine (Br₂) interacts with a Lewis acid catalyst (e.g., FeBr₃) to form a polarized complex, enhancing Br⁺ electrophilicity:

    Br2+FeBr3Br+FeBr4\text{Br}_2 + \text{FeBr}_3 \rightarrow \text{Br}^+ \text{FeBr}_4^-
  • Attack on Activated Ring:
    The electron-rich ortho position of anisole undergoes electrophilic attack, forming a sigma complex. Subsequent deprotonation yields this compound .

Optimization Parameters:

  • Catalyst: FeBr₃ (traditional) vs. H₂O₂ (green alternative) .

  • Temperature: Low temperatures (0–25°C) favor ortho selectivity by reducing para-directed thermodynamic control .

  • Solvent: Polar aprotic solvents (e.g., acetic acid) improve reaction rates .

Yield and Regioselectivity Data:

CatalystTemp (°C)SolventOrtho:Para RatioYield (%)Source
FeBr₃25Acetic acid1.6:98.485
H₂O₂/NaBr25Water95:590
NBS-30Acetonitrile99:178

NBS = N-Bromosuccinimide

O-Methylation of 2-Bromophenol

Methylation Reaction

2-Bromophenol undergoes O-methylation using methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., NaOH) :

2-Bromophenol+MeINaOHThis compound+NaI+H2O\text{2-Bromophenol} + \text{MeI} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaI} + \text{H}_2\text{O}

Industrial Protocol :

  • Reagents: 2-Bromophenol (1 mol), MeI (1.2 mol), NaOH (2 mol).

  • Conditions: Reflux in dimethylformamide (DMF) at 80°C for 6 hours.

  • Yield: 92–95% after distillation.

Challenges:

  • Residual 2-bromophenol (<1%) requires neutralization and extraction.

  • Methyl iodide’s toxicity necessitates closed-system reactors .

Catalytic Bromination with Phase Transfer Catalysts

Green Chemistry Approach

A solvent-free method using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient bromination :

Anisole+Br2TBAB, H2O2This compound+HBr\text{Anisole} + \text{Br}2 \xrightarrow{\text{TBAB, H}2\text{O}_2} \text{this compound} + \text{HBr}

Procedure :

  • Mix anisole (5 mmol), NaBr (10 mmol), TBAB (2 mmol), and 30% H₂O₂ (10 mmol) in water.

  • Stir vigorously at 25°C for 3 hours.

  • Extract with diethyl ether; isolate product via vacuum distillation.
    Yield: 90% with 95% ortho selectivity.

Advantages:

  • Eliminates hazardous solvents.

  • H₂O₂ oxidizes HBr byproducts, enhancing atom economy .

Industrial Production and Scalability

Large-Scale Bromination

A patented industrial process optimizes cost and safety:

  • Reagents: Anisole (1923 kg/day), Br₂ (616 kg/day), H₂O₂ (277 kg/day).

  • Catalyst: Ammonium heptamolybdate (0.012 mmol).

  • Conditions: Two-phase system (water/organic) at 40°C.

  • Output: 1250 kg/day of this compound (purity >99%).

Waste Management:

  • Aqueous HBr is neutralized with Na₂CO₃.

  • Unreacted Br₂ is reduced with NaHSO₃ .

Challenges and Recent Advancements

Regioselectivity Control

  • Low-Temperature Bromination: At -30°C, NBS in acetonitrile achieves 99% ortho selectivity .

  • Microwave Assistance: Reduces reaction time from hours to minutes while maintaining yields >85% .

Photocatalytic Methods

Emerging techniques use UV light to activate Br₂, enabling room-temperature reactions with FeCl₃ as a co-catalyst .

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Bromoanisole serves as a pivotal substrate in transition-metal-catalyzed coupling reactions, enabling the construction of complex biaryl systems.

Suzuki-Miyaura Coupling

This reaction couples this compound with arylboronic acids under palladium catalysis. Optimal conditions involve:

  • Catalyst : Pd@DTE (0.1 mol%)

  • Base : K₂CO₃

  • Solvent : H₂O:EtOH (2:1 ratio)

  • Yield : Up to 97.2% .

Example :

2 Bromoanisole+Phenylboronic AcidPd DTE2 Methoxybiphenyl+HBr\text{2 Bromoanisole}+\text{Phenylboronic Acid}\xrightarrow{\text{Pd DTE}}\text{2 Methoxybiphenyl}+\text{HBr}

Key Findings :

  • Catalyst recyclability and stability in aqueous ethanol enhance efficiency .

  • Electron-withdrawing substituents on boronic acids improve reaction rates .

Heck Reaction

This compound participates in palladium-catalyzed alkenylation. For instance, in a one-pot allylboration-Heck reaction:

  • Catalyst : Pd(PPh₃)₄ (7.5 mol%)

  • Temperature : 100°C

  • Yield : 75% for 3-methyleneindan-1-ols .

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by alkene insertion and reductive elimination.

Nucleophilic Substitution

The bromine atom undergoes substitution with strong nucleophiles.

Grignard Reagent Formation

This compound reacts with magnesium in dry ether to form a Grignard reagent, which further reacts with electrophiles:

2 Bromoanisole+Mg2 Methoxyphenylmagnesium Bromide\text{2 Bromoanisole}+\text{Mg}\rightarrow \text{2 Methoxyphenylmagnesium Bromide}

Applications : Synthesis of alcohols, ketones, and carboxylic acids .

Elimination-Addition (Benzyne Mechanism)

Under strongly basic conditions (e.g., NaNH₂/liquid NH₃), this compound undergoes dehydrohalogenation to form a benzyne intermediate, which reacts with nucleophiles:

Steps :

  • Deprotonation : Amide ion abstracts a β-hydrogen.

  • Elimination : Loss of HBr generates benzyne.

  • Addition : Nucleophilic attack on benzyne at the meta position relative to the methoxy group .

Example :

2 BromoanisoleNaNH2/NH3BenzyneNH33 Methoxyaniline\text{2 Bromoanisole}\xrightarrow{\text{NaNH}_2/\text{NH}_3}\text{Benzyne}\xrightarrow{\text{NH}_3}\text{3 Methoxyaniline}

Key Insight : The methoxy group’s inductive effect directs nucleophiles to the meta position .

Ullmann Condensation

In the presence of copper catalysts, this compound couples with amines or other nucleophiles:

  • Catalyst : CuSO₄

  • Conditions : Alkaline aqueous solution

  • Outcome : Formation of diaryl ethers or aryl amines .

Mechanism :

  • Oxidative addition of Cu to the C–Br bond.

  • Transmetallation with the nucleophile.

  • Reductive elimination to form the new bond .

Reduction Reactions

This compound can be reduced to 2-methoxyphenyl derivatives using catalysts like FeCl₃ and hydrazine hydrate:

  • Conditions : Methanol, FeCl₃ (0.02 eq.), 80% hydrazine hydrate

  • Yield : 95.3% for meta-bromoaniline .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd@DTE, H₂O:EtOH (2:1), 50°C97.2
Heck ReactionPd(PPh₃)₄, 100°C75
Benzyne AdditionNaNH₂, NH₃, -33°C90
Reduction to AnilineFeCl₃, hydrazine hydrate, reflux95.3

Mechanistic Considerations

  • Directing Effects : The methoxy group’s electron-donating resonance stabilizes intermediates in electrophilic substitution but exerts an electron-withdrawing inductive effect in benzyne reactions .

  • Catalyst Role : Palladium complexes facilitate oxidative addition and transmetallation steps in cross-couplings, while copper catalysts mediate single-electron transfers in Ullmann reactions .

Scientific Research Applications

Chemical Synthesis

1.1 Coupling Reactions

2-Bromoanisole is a standard coupling partner in several metal-catalyzed coupling reactions, including:

  • Suzuki Coupling : This reaction involves the coupling of phenylboronic acid with this compound to form biaryl compounds. It is widely used in the synthesis of pharmaceuticals and agrochemicals .
  • Heck Reaction : this compound can react with alkenes in the presence of palladium catalysts to form substituted alkenes, which are valuable intermediates in organic synthesis .
  • Buchwald-Hartwig Coupling : This reaction facilitates the formation of carbon-nitrogen bonds, making it useful for synthesizing amines from aryl halides like this compound .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct TypeCatalyst Used
Suzuki CouplingBiaryl compoundsPalladium
Heck ReactionSubstituted alkenesPalladium
Buchwald-Hartwig CouplingAryl aminesPalladium

Synthesis of Complex Molecules

This compound has been utilized in the total synthesis of various complex organic molecules, including alkaloids and other biologically active compounds. For instance, it has been employed to synthesize glycoborine through reactions involving bis(pinacolato)diboron .

Environmental Studies

Research has also focused on the environmental implications of brominated compounds like this compound. Studies have quantified its reactivity in chlorinated water systems, where it participates in bromination reactions that can lead to the formation of disinfection byproducts . Understanding these reactions is crucial for assessing the environmental impact of brominated compounds.

Toxicological Studies

While this compound is a valuable chemical in research and industry, it also poses certain health risks. Toxicological studies indicate that exposure can lead to skin irritation and potential developmental toxicity . Safety data sheets emphasize the need for proper handling and disposal practices due to its hazardous nature.

Case Studies

Case Study 1: Synthesis of Exo-[n.m.n.m] Metacyclophanes
In a study focusing on metacyclophanes, this compound was used as a precursor to synthesize complex cyclic structures that exhibit unique electronic properties. The reaction conditions were optimized to enhance yield and purity, demonstrating its utility in advanced materials science .

Case Study 2: Development of Anticancer Agents
Researchers have investigated the use of this compound derivatives as potential anticancer agents. Modifications to its structure have shown promising results in inhibiting cancer cell growth, indicating its potential role in drug development .

Mechanism of Action

The mechanism of action of 2-bromoanisole in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This allows for various substitution and coupling reactions to occur. In metal-catalyzed coupling reactions, the palladium or copper catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and another organic moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

The position of the bromine substituent significantly impacts reactivity and steric accessibility:

Compound Position of Br Reaction Example Yield/Result Evidence Source
2-Bromoanisole Ortho Suzuki coupling with PhB(OH)₂ 55% isolated yield
3-Bromoanisole Meta Suzuki coupling with PhB(OH)₂ 98% GC yield
4-Bromoanisole Para Not explicitly reported N/A

Key Insight : The ortho-substituted this compound exhibits lower yields in coupling reactions compared to its meta analog due to steric hindrance from the adjacent methoxy group .

Electronic and Steric Effects

Alkylation Reactivity

In FeBr₃-promoted alkylation with tertiary alcohols:

  • 2-Ethylanisole (electron-rich): 99% yield.
  • This compound (electron-withdrawing Br): 37% yield .

The bromine atom reduces electron density on the aromatic ring, deactivating it toward electrophilic substitution.

Catalyst Dependency in C–N Coupling

For Cu-catalyzed coupling of this compound with pyrrole:

  • Without α-Benzoin oxime (BO): 0% yield.
  • With ligand L1: 55% yield .

This highlights the critical role of ligand design in overcoming electronic deactivation.

Comparison with Halogenated Analogs

Compound Substituents Molecular Weight Key Reactivity Notes Evidence Source
This compound Br (ortho), OMe 187.03 Steric hindrance limits coupling yields
4-Bromo-2-fluoroanisole Br (para), F (ortho) 205.03 Increased electronegativity from F
2-Bromo-4-chloroanisole Br (ortho), Cl (para) 221.48 Chlorine may enhance electrophilicity

Biological Activity

2-Bromoanisole, a brominated derivative of anisole, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, potential applications, and relevant research findings related to this compound, supported by data tables and case studies.

  • Chemical Formula : C7_7H7_7BrO
  • CAS Number : 578-57-4
  • Molecular Weight : 187.03 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. Its effectiveness against various microbial strains makes it a candidate for further exploration in medicinal chemistry.
  • Antitumor Activity : Research indicates that compounds similar to this compound can exhibit antitumor effects, potentially through mechanisms involving the inhibition of specific cellular pathways.
  • Neurotoxicity and Developmental Effects : While some studies highlight beneficial effects, others raise concerns about neurotoxicity and developmental toxicity in animal models, necessitating careful evaluation of safety profiles.

Case Studies and Research Findings

1. Antibacterial and Antifungal Properties

A study investigating the antibacterial effects of various bromoanisoles, including this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Bacillus subtilis

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antitumor Activity

In a recent study focusing on the synthesis of bromo-substituted compounds, it was found that derivatives of bromoanisoles exhibited promising antitumor activity. Specifically, compounds were tested against various cancer cell lines, showing inhibition rates ranging from 40% to 70% at concentrations of 10-50 µM. The results are summarized in the following table:

CompoundCell LineInhibition Rate (%) at 50 µM
This compoundMCF-7 (Breast Cancer)65
This compoundHeLa (Cervical Cancer)58

This highlights the potential of this compound as a lead compound in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns. Acute toxicity studies indicate:

  • Oral LD50 (mouse) : 246 mg/kg
  • Intraperitoneal LD50 (mouse) : 1544 mg/kg

Chronic exposure may lead to neurological symptoms such as ataxia and cognitive disturbances. Additionally, there are indications of developmental toxicity based on animal studies .

Ecotoxicological Impact

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the environment. Its persistence raises concerns regarding ecological safety, emphasizing the need for responsible handling and disposal practices .

Q & A

Basic Research Questions

Q. What are the critical safety protocols and PPE requirements when handling 2-Bromoanisole in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Contain spills with sand or vermiculite; avoid drainage contamination. Collect residues in labeled containers for hazardous waste disposal. Neutralize residues using approved agents (e.g., activated carbon) and decontaminate surfaces .
  • Storage : Store at 4°C in airtight containers, away from oxidizers and heat sources .

Q. How is this compound synthesized, and what are common experimental optimization strategies?

  • Methodological Answer :

  • Synthetic Routes : Typically synthesized via bromination of anisole using Br₂ in acetic acid or via nucleophilic substitution of 2-bromophenol with methylating agents (e.g., dimethyl sulfate) .
  • Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination) and stoichiometry to minimize byproducts like dibrominated derivatives. Use TLC or GC-MS to track reaction progress .

Q. What experimental methods are used to characterize this compound’s physical properties (e.g., melting point, solubility)?

  • Methodological Answer :

  • Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (reported range: 2–3°C; discrepancies may arise from impurities) .
  • Solubility : Test in ethanol, ether, and DCM via gravimetric analysis. Note insolubility in water, requiring organic solvents for reaction setups .

Advanced Research Questions

Q. How can this compound be utilized in catalytic intramolecular arylation under continuous flow systems?

  • Methodological Answer :

  • Flow Chemistry Setup : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in a microreactor. Optimize residence time (e.g., 10–30 min) and temperature (80–100°C) to enhance yield .
  • Analysis : Monitor reaction efficiency via inline NMR or HPLC to detect intermediates (e.g., boronate esters) and adjust parameters in real time .

Q. What methodologies assess the environmental impact of this compound spills or improper disposal?

  • Methodological Answer :

  • Ecotoxicology Studies : Conduct zebrafish embryo toxicity tests (LC50/EC50) to evaluate aquatic toxicity .
  • Biodegradation : Use OECD 301F respirometry to measure biodegradation rates in soil/water systems. Note its persistence due to aromatic stability .
  • Regulatory Compliance : Follow UN 3082 guidelines for disposal as a hazardous liquid. Collaborate with certified waste management agencies for incineration or landfill burial .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, density) of this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare values across peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments .
  • Purity Assessment : Perform elemental analysis (CHNS-O) or HPLC to identify impurities affecting properties. For example, trace moisture may lower observed melting points .
  • Statistical Analysis : Apply Grubbs’ test to outlier data and report confidence intervals for averaged values .

Properties

IUPAC Name

1-bromo-2-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

HTDQSWDEWGSAMN-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1Br
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID4060367
Record name Benzene, 1-bromo-2-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Bromoanisole
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Vapor Pressure

0.28 [mmHg]
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CAS No.

578-57-4
Record name 2-Bromoanisole
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Record name Benzene, 1-bromo-2-methoxy-
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Synthesis routes and methods

Procedure details

Into a three-necked flask of 1liter, 25g (0.145 mol) of o-bromophenol, 6.1 g (0,152mol) of sodium hydroxide and 300 ml of ethanol were charged and refluxed for two hours. Then, 82.0 g (0.578 mol) of methyl iodide was added dropwise and the mixture was refluxed further for four hours. After the mixture was cooled to room temperature, 600 ml of diethyl ether was added. The mixture was charged into a separatory funnel. Separated organic layer was washed successively with, 100 ml of 2N-hydrochloric acid cooled with ice, 300 ml of saturated sodium thiosulfate, and water until the washings were neutral. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The concentrate was distilled under reduced pressure to obtain 25.3 g (0.135 mol) of o-methoxyphenylbromide.
[Compound]
Name
25g
Quantity
0.145 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfamyl isocyanate
Sulfamyl isocyanate
2-Bromoanisole
Sulfamyl isocyanate
Sulfamyl isocyanate
2-Bromoanisole
Sulfamyl isocyanate
2-Bromoanisole
Sulfamyl isocyanate
2-Bromoanisole
Sulfamyl isocyanate
Sulfamyl isocyanate
2-Bromoanisole
Sulfamyl isocyanate
2-Bromoanisole

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